3-Amino-3-(4-bromophenyl)butanoic acid
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Overview
Description
3-Amino-3-(4-bromophenyl)butanoic acid: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of butanoic acid, featuring an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-bromophenyl)butanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of boron reagents and palladium catalysts to facilitate the coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(4-bromophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 3-Amino-3-(4-bromophenyl)butanoic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar amino acids in biological systems .
Medicine: Its structural features make it a candidate for drug development targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-3-phenylbutanoic acid: Lacks the bromine atom, resulting in different reactivity and properties.
4-Amino-3-(4-bromophenyl)butanoic acid: The position of the amino group is different, affecting its interaction with other molecules.
3-Amino-4-(4-bromophenyl)butanoic acid: Similar structure but with different stereochemistry, leading to variations in biological activity.
Uniqueness: 3-Amino-3-(4-bromophenyl)butanoic acid is unique due to the presence of both an amino group and a bromophenyl group in its structure.
Biological Activity
3-Amino-3-(4-bromophenyl)butanoic acid, also known as (S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride, is a chiral amino acid derivative that has garnered attention due to its potential biological activities. This compound features a bromine atom attached to a phenyl ring, which significantly influences its interactions with biological targets. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C10H13BrNO2
- Molecular Weight : Approximately 294.57 g/mol
- Structure : The compound's structure includes an amino group and a brominated phenyl group, contributing to its unique biological properties.
Research indicates that this compound acts primarily as an enzyme inhibitor or receptor ligand . Its structural features enable it to interact with specific molecular targets, modulating various biological pathways. Here are some key mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes critical for various biochemical pathways.
- Receptor Interaction : It may act as a ligand for receptors involved in neurological functions, suggesting applications in treating neurological disorders.
1. Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects, particularly in the context of neurological disorders. Its ability to modulate receptor activity positions it as a candidate for further pharmacological studies.
2. Antimicrobial Activity
Studies have indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, certain thiourea derivatives have shown antibacterial activity against various pathogens, suggesting that this class of compounds may also possess similar properties.
Comparative Analysis with Related Compounds
The following table summarizes structural and biological characteristics of compounds related to this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C10H13BrNO2 | Chiral amino acid with bromine substitution |
(R)-3-Amino-4-(4-bromophenyl)butyric acid HCl | C10H13BrClNO2 | Different stereochemistry |
Boc-(R)-3-amino-4-(4-bromophenyl)butyric acid | C14H18BrN2O2 | Protected form used in synthesis |
Case Studies
While specific case studies on this compound are sparse, insights can be drawn from related research:
- A study on similar brominated phenyl compounds demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Another investigation into the anticancer properties of structurally similar compounds revealed IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating promising therapeutic potential .
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-amino-3-(4-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,6-9(13)14)7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14) |
InChI Key |
VKYROEAAZJHOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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